N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide
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Overview
Description
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mechanism of Action
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide acts as a competitive inhibitor of GABA-AT, binding to the active site of the enzyme and preventing it from breaking down GABA. This leads to an increase in GABA levels and enhanced GABAergic neurotransmission. The exact mechanism of action of N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide is still being studied, but it is believed to involve the modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has been shown to have a range of biochemical and physiological effects in animal models. These include increased GABA levels, enhanced GABAergic neurotransmission, reduced glutamate levels, and increased levels of various neurotrophic factors. N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of GABA-AT and does not affect other enzymes or neurotransmitter systems. It has also been shown to have good bioavailability and pharmacokinetic properties. However, N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has shown promise as a potential therapeutic agent for various neurological and psychiatric disorders. Future research could focus on optimizing the synthesis method of N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide to improve yields and purity. Moreover, further studies are needed to investigate the long-term safety and efficacy of N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide in human subjects. Finally, N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide could also be studied for its potential therapeutic applications in other disorders, such as addiction and neurodegenerative diseases.
Synthesis Methods
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide can be synthesized using a multi-step process involving the reaction of various reagents and intermediates. The synthesis method of N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has been extensively studied and optimized to achieve high yields and purity. The detailed synthesis method is beyond the scope of this paper.
Scientific Research Applications
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide can enhance GABAergic neurotransmission and reduce seizures in animal models of epilepsy. Moreover, N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of anxiety and depression.
properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-18(9-8-17)12(19)7-6-10-4-2-3-5-11(10)20-13(14,15)16/h2-5H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVCRPQTSQCCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CCC1=CC=CC=C1OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide |
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